

Application Notes and Protocols for AF3485 Antibody in Tissue Staining

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Compound of Interest

Compound Name: AF3485

Cat. No.: B592747

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Introduction to ANGPTL4

Angiopoietin-like 4 (ANGPTL4) is a secreted glycoprotein that plays a crucial role in lipid metabolism, angiogenesis, and inflammation. It is a key regulator of lipoprotein lipase (LPL), an enzyme responsible for hydrolyzing triglycerides in the bloodstream. By inhibiting LPL, ANGPTL4 influences plasma lipid levels. Its expression is notably upregulated in adipose tissue and under hypoxic conditions. ANGPTL4 has been implicated in various physiological and pathological processes, including wound healing, cancer metastasis, and metabolic diseases. In the context of cancer, ANGPTL4 can modulate tumor progression and metastasis by influencing vascular permeability and cell motility. In inflammatory conditions such as psoriasis, ANGPTL4 expression is significantly elevated in skin lesions, where it is thought to promote keratinocyte proliferation and inflammation.^{[1][2][3][4][5]}

AF3485 Antibody Specifications

The **AF3485** antibody is a polyclonal antibody raised in goats, with a high affinity for human and primate Angiopoietin-like Protein 4 (ANGPTL4). It is validated for use in various applications, including Western Blot, ELISA, and Immunohistochemistry (IHC).

Feature	Specification
Product Name	Human/Primate Angiopoietin-like Protein 4/ANGPTL4 Antigen Affinity-purified Polyclonal Antibody
Catalog Number	AF3485
Host Species	Goat
Clonality	Polyclonal
Isotype	IgG
Immunogen	Mouse myeloma cell line NS0-derived recombinant human Angiopoietin-like 4 (Leu165-Ser406)
Specificity	Human and Primate ANGPTL4. Cross-reactivity with rodent ANGPTL4 may be limited.
Validated Applications	Western Blot, Simple Western, ELISA, Immunohistochemistry (cited)
Storage	Lyophilized product should be stored at -20°C to -70°C. Reconstituted antibody can be stored at 2-8°C for up to 1 month or at -20°C to -70°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Reconstitution	Reconstitute at 0.2 mg/mL in sterile PBS.

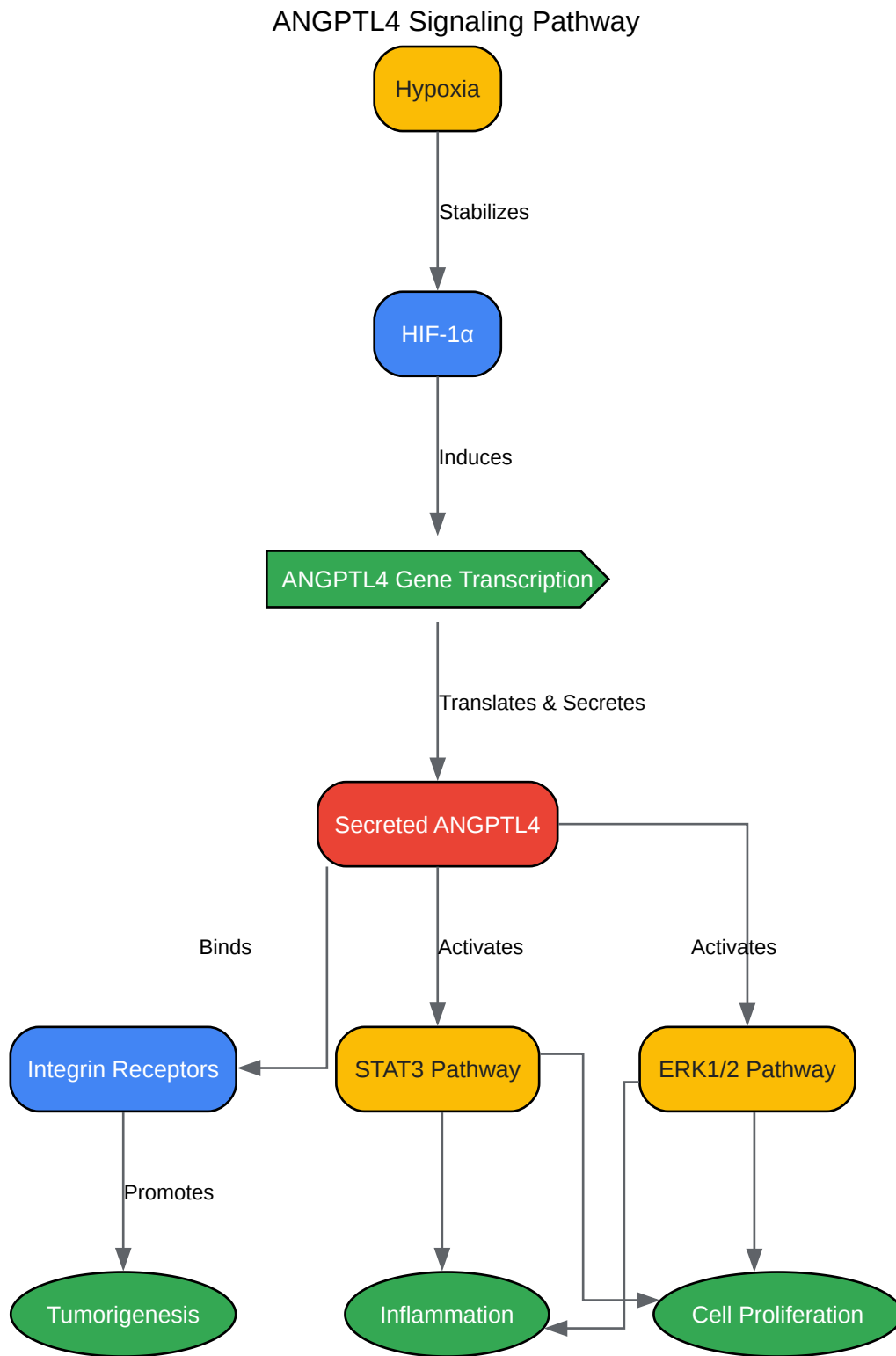
Quantitative Data from Tissue Staining

The following table summarizes the semi-quantitative analysis of ANGPTL4 expression in human skin tissue from a study on psoriasis, utilizing the **AF3485** antibody for immunohistochemical staining.^[1]

Tissue Type	Staining Intensity (Mean Optical Density)	Percentage of Positive Area (%)	Reference
Normal Skin	Low	< 20%	Zuo Y, et al. (2022)
Psoriatic Lesional Skin	High	> 60%	Zuo Y, et al. (2022)

Signaling Pathway of ANGPTL4

ANGPTL4 is involved in multiple signaling pathways that regulate cellular processes like proliferation, inflammation, and metabolism. Hypoxia, through the transcription factor HIF-1 α , is a major inducer of ANGPTL4 expression. Once secreted, ANGPTL4 can activate downstream signaling cascades, including the ERK1/2 and STAT3 pathways, which are pivotal in promoting cell proliferation and inflammatory responses. In cancer biology, ANGPTL4's interaction with integrins can also trigger downstream signaling that promotes tumorigenesis.



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Caption: ANGPTL4 signaling cascade.

Experimental Protocols

The following protocols are based on a publication that successfully used the **AF3485** antibody for both immunohistochemistry and immunofluorescence on human skin tissue.[1]

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Human Tissue

This protocol describes the chromogenic detection of ANGPTL4 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

Reagents and Materials:

- Xylene or equivalent clearing agent
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)
- Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
- Blocking Buffer: 5% Normal Donkey Serum in PBST
- Primary Antibody: Goat anti-Human ANGPTL4 (**AF3485**)
- Secondary Antibody: HRP-conjugated Donkey anti-Goat IgG
- DAB Substrate Kit
- Hematoxylin
- Mounting Medium

Procedure:

- Deparaffinization and Rehydration:

- Immerse slides in xylene for 2 x 5 minutes.
- Immerse in 100% ethanol for 2 x 3 minutes.
- Immerse in 95% ethanol for 2 minutes.
- Immerse in 70% ethanol for 2 minutes.
- Rinse with deionized water for 5 minutes.
- Antigen Retrieval:
 - Preheat Antigen Retrieval Buffer in a steamer or water bath to 95-100°C.
 - Immerse slides in the preheated buffer and incubate for 20-30 minutes.
 - Allow slides to cool to room temperature (approximately 20 minutes).
 - Rinse slides with deionized water and then with PBST.
- Peroxidase Blocking (if using HRP conjugate):
 - Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
 - Rinse slides with PBST for 3 x 5 minutes.
- Blocking:
 - Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation:
 - Dilute the **AF3485** antibody to a working concentration of 1:500 in Blocking Buffer.
 - Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

- Secondary Antibody Incubation:
 - Rinse slides with PBST for 3 x 5 minutes.
 - Incubate sections with HRP-conjugated Donkey anti-Goat IgG at the manufacturer's recommended dilution for 1 hour at room temperature.
- Detection:
 - Rinse slides with PBST for 3 x 5 minutes.
 - Prepare and apply the DAB substrate according to the manufacturer's instructions.
 - Monitor for color development (brown precipitate).
 - Stop the reaction by rinsing with deionized water.
- Counterstaining:
 - Counterstain with hematoxylin for 1-2 minutes.
 - "Blue" the sections in running tap water.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
 - Clear in xylene and coverslip with a permanent mounting medium.

Immunofluorescence (IF) Protocol for Paraffin-Embedded Human Tissue

This protocol describes the fluorescent detection of ANGPTL4 in FFPE human tissue sections.

Reagents and Materials:

- Same as IHC protocol up to the blocking step.
- Primary Antibody: Goat anti-Human ANGPTL4 (**AF3485**)

- Secondary Antibody: Fluorophore-conjugated Donkey anti-Goat IgG (e.g., Alexa Fluor® 488)
- Nuclear Counterstain: DAPI
- Antifade Mounting Medium

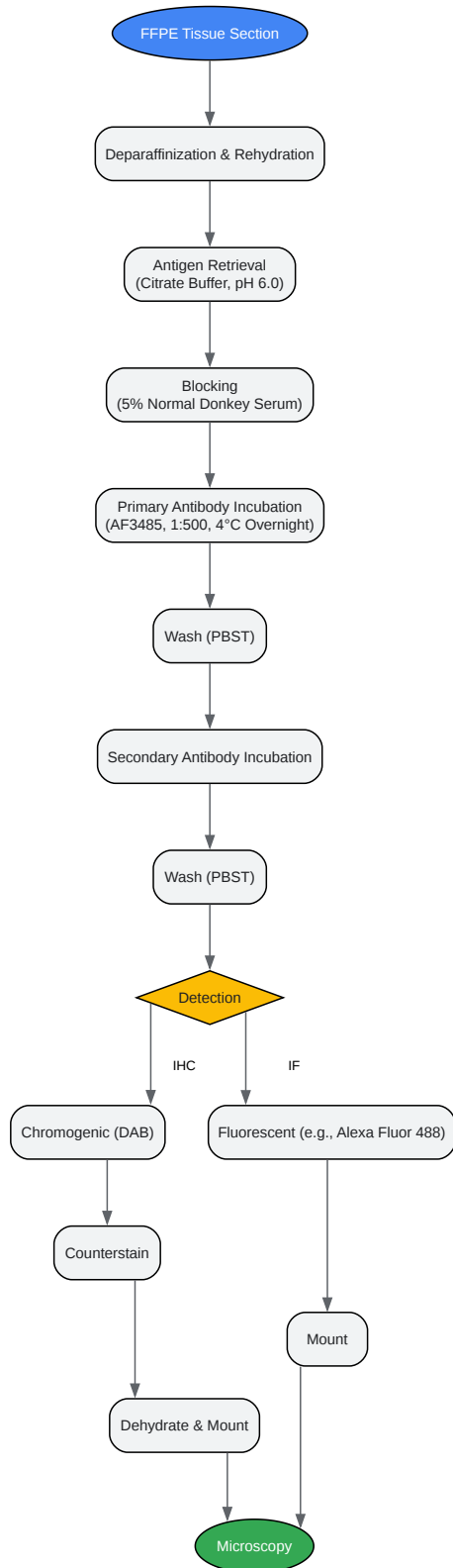
Procedure:

- Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1 and 2 from the IHC protocol.
- Blocking: Follow step 4 from the IHC protocol.
- Primary Antibody Incubation:
 - Dilute the **AF3485** antibody to a working concentration of 1:500 in Blocking Buffer.
 - Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with PBST for 3 x 5 minutes in the dark.
 - Incubate sections with the fluorophore-conjugated Donkey anti-Goat IgG at the manufacturer's recommended dilution for 1 hour at room temperature in the dark.
- Counterstaining:
 - Rinse slides with PBST for 3 x 5 minutes in the dark.
 - Incubate with DAPI solution for 5 minutes to stain cell nuclei.
 - Rinse with PBST.
- Mounting:
 - Coverslip the sections using an antifade mounting medium.

- Store slides in the dark at 4°C until imaging.

Experimental Workflow

Immunohistochemistry/Immunofluorescence Workflow



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Caption: General workflow for tissue staining.

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